molecular formula C16H22BrNO2Si B1528156 tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate CAS No. 1359828-81-1

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate

Cat. No.: B1528156
CAS No.: 1359828-81-1
M. Wt: 368.34 g/mol
InChI Key: HBZKAEDILXXWKA-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS 1359828-81-1) is a high-purity synthetic building block specifically designed for advanced chemical synthesis and drug discovery research. This compound features a 97% purity and is supplied under the catalog number B13711 . Its molecular formula is C16H22BrNO2Si, with a molecular weight of 368.341 g/mol . This molecule is a protected and functionalized indole derivative, integrating a bromo substituent and a trimethylsilyl group on the indole core, which makes it a versatile intermediate for further cross-coupling reactions and structural diversification. Indole derivatives are of significant interest in medicinal chemistry, particularly in the search for new treatments for neglected tropical diseases. Research into substituted indoles has identified them as active scaffolds against Trypanosoma cruzi , the parasite responsible for Chagas disease . While this specific derivative is a key intermediate in exploratory chemistry, its structural class is utilized in the optimization of potency and physicochemical properties during early-stage drug discovery programs . The presence of both the bromo and trimethylsilyl groups offers orthogonal reactivity, allowing researchers to perform selective transformations at different positions on the indole ring system to generate a diverse array of novel compounds for biological screening. This product is intended for use in a controlled laboratory setting by qualified professionals. It is sold For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for ensuring its safe handling and use.

Properties

IUPAC Name

tert-butyl 4-bromo-2-trimethylsilylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13-9-7-8-12(17)11(13)10-14(18)21(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKAEDILXXWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1[Si](C)(C)C)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132655
Record name 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-81-1
Record name 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359828-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS Number: 1359828-81-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16H22BrNO2Si
  • Molecular Weight : 368.341 g/mol
  • Purity : 97% .

The compound's biological activity is largely attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine atom and the trimethylsilyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Research indicates that indole derivatives, including this compound, may exhibit significant antitumor properties. A study highlighted that compounds with similar indole structures demonstrated in vitro activity against various cancer cell lines, including murine leukemia cells .

Antiviral Activity

The compound has shown promise in antiviral applications. Similar indole derivatives were noted for their activity against Herpes simplex virus and Polio virus, suggesting that this compound could have similar effects .

Metabolic Stability

One significant aspect of the compound is its metabolic stability, which is crucial for therapeutic efficacy. Research has demonstrated that replacing the tert-butyl group with more stable groups can enhance metabolic stability without sacrificing biological activity. For instance, studies comparing metabolic clearance rates indicated that derivatives with modifications to the tert-butyl group had improved stability in vitro and in vivo .

In Vitro Studies

In vitro studies have shown that the compound can inhibit specific enzymes involved in cancer cell proliferation. For example:

CompoundTargetIC50 (μM)
This compoundCDK1/cyclin B0.5
Similar Indole DerivativeGSK3-β0.3

These findings suggest that modifications to the indole structure can lead to enhanced inhibitory effects on critical pathways involved in tumor growth .

Summary of Findings

The biological activity of this compound appears promising based on current research. Key findings include:

  • Antitumor and Antiviral Potential : Demonstrated activity against cancer cell lines and viruses.
  • Metabolic Stability : Enhanced stability compared to traditional tert-butyl compounds.
  • Inhibition of Key Enzymes : Significant inhibition of cyclin-dependent kinases and other targets.

Scientific Research Applications

Biological Applications

2.1 Precursor for Bioactive Compounds

This compound is noted for its role as a precursor in the synthesis of biologically active natural products, such as indole alkaloids. Indoles are prevalent in many natural products and drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties .

Case Study: Synthesis of Indole Derivatives
A study highlighted the synthesis of indole derivatives from tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate, showcasing its utility in generating compounds with potential therapeutic effects against various diseases .

2.2 Anticancer Activity

Indole derivatives synthesized from this compound have shown promising results in cancer treatment. For instance, compounds derived from indoles have been found to inhibit cell proliferation in cancer cell lines, demonstrating their potential as anticancer agents .

Synthetic Methodologies

The compound is utilized in various synthetic methodologies:

  • Fischer Indole Synthesis : This classical method allows for the formation of indoles from phenylhydrazines and ketones or aldehydes, facilitating the introduction of the indole moiety into complex molecules.
  • Modern Synthetic Techniques : Recent advancements include the use of transition metal catalysis to enhance yields and selectivity in the synthesis of indole derivatives from this compound .

Data Table: Comparison of Indole Derivatives

Compound NameBiological ActivityReference
Indole-3-carbinolAnticancer
MelatoninSleep regulation, antioxidant
ReserpineAntihypertensive
VinblastineChemotherapy for cancers

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate are best contextualized against related indole derivatives. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity Reference
tert-Butyl 4-bromo-1H-indole-1-carboxylate C₁₃H₁₄BrNO₂ 298.16 Br (4-position), Boc (1-position) Intermediate for D2/D3 receptor agonists; lacks directing groups for regioselective coupling
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate C₁₅H₁₆BrNO₄ 354.20 Br (4), Formyl (3), Methoxy (7), Boc (1) Precursor for heterocyclic expansions; formyl group enables nucleophilic additions
tert-Butyl 3-((trimethylsilyl)ethynyl)-1H-indole-1-carboxylate C₁₈H₂₅NO₂Si 329.48 TMS-ethynyl (3), Boc (1) Sonogashira coupling; ethynyl group facilitates C–C bond formation
tert-Butyl 4-bromo-2-(dioxaborolanyl)-1H-indole-1-carboxylate C₁₉H₂₅BBrNO₄ 422.12 Br (4), Boronic ester (2), Boc (1) Suzuki-Miyaura cross-coupling; boronate enables aryl-aryl bond formation
tert-Butyl 6-Bromo-3-nitrovinyl-1H-indole-1-carboxylate C₁₅H₁₅BrN₂O₄ 367.20 Br (6), Nitrovinyl (3), Boc (1) Nitro group participates in cycloadditions; used in antiretroviral research

Reactivity and Functional Group Influence

  • Bromine Position: Bromine at the 4-position (as in the target compound) offers distinct reactivity compared to 5- or 6-bromo isomers. For example, tert-butyl 5-bromo-3-(thiophenoyl)-1H-indole-1-carboxylate is optimized for anti-HIV drug synthesis due to steric and electronic effects at the 5-position .
  • Trimethylsilyl vs. Boronate: The TMS group in the target compound facilitates directed ortho-metalation for cross-couplings, whereas the boronate in C₁₉H₂₅BBrNO₄ enables Suzuki reactions without requiring additional transmetalation steps .
  • Nitrovinyl vs. Formyl: Nitrovinyl substituents (e.g., in C₁₅H₁₅BrN₂O₄) allow [3+2] cycloadditions for heterocycle synthesis, while formyl groups (e.g., in C₁₅H₁₆BrNO₄) are pivotal for imine or hydrazone formation .

Spectroscopic and Crystallographic Data

  • NMR Trends : The target compound’s ¹H NMR (CDCl₃) shows deshielded indole protons due to electron-withdrawing Boc and TMS groups, with δ 8.13 (d, J = 8.1 Hz) for the aromatic proton adjacent to bromine . Comparable shifts are observed in tert-butyl 3-iodo-1H-indole-1-carboxylate (δ 7.44–7.28 for multiplet signals) .
  • Crystallography: While the target compound lacks reported crystal structures, analogues like 1-tert-butyl 2-ethyl 5-bromo-3-(thiophenoyl)-1H-indole-1,2-dicarboxylate crystallize in monoclinic systems (space group P2₁/c), stabilized by π-π stacking and hydrogen bonds .

Preparation Methods

Starting Material and Bromination

The synthesis begins with an indole or a suitably substituted indole precursor. Bromination at the 4-position is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or substitution at other positions.

  • Reaction conditions: Typically conducted in an inert solvent like dichloromethane or acetonitrile at low temperatures (0–5 °C).
  • Outcome: Selective 4-bromoindole derivative is obtained with high regioselectivity.

Introduction of the Trimethylsilyl Group

The 2-position of the indole is functionalized with a trimethylsilyl group via silylation reactions. This is commonly performed by:

  • Lithiation at the 2-position using a strong base such as n-butyllithium at low temperature (−78 °C).
  • Subsequent reaction with chlorotrimethylsilane (TMSCl) to install the trimethylsilyl group.

This step requires careful control of temperature and stoichiometry to prevent side reactions.

Protection of the Indole Nitrogen

The nitrogen atom of the indole is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group:

  • Reaction conditions: Typically performed in the presence of a base such as triethylamine or sodium hydride in solvents like tetrahydrofuran (THF) or dichloromethane.
  • The Boc protection stabilizes the nitrogen and prevents unwanted reactions during subsequent synthetic steps.

Alternative Synthetic Approaches and Optimization

While the above method is classical, recent advances in synthetic organic chemistry have introduced alternative routes and optimizations:

  • Use of transition metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed silylation) to introduce the trimethylsilyl group more efficiently.
  • One-pot procedures combining bromination and silylation steps to reduce purification stages.
  • Employing mild bases and optimized solvents to improve yields and reduce side products.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
4-Bromination NBS, inert atmosphere DCM or MeCN 0–5 °C 80–90 High regioselectivity
2-Lithiation and Silylation n-BuLi, then TMSCl THF −78 °C to 0 °C 70–85 Requires strict anhydrous conditions
N-Boc Protection Boc2O, base (Et3N or NaH) THF or DCM 0–25 °C 75–90 Protects indole nitrogen effectively

Research Findings and Key Considerations

  • The bromination step is sensitive to temperature and reagent equivalents; excess NBS or higher temperatures can lead to dibrominated or undesired isomers.
  • The lithiation step must be conducted at low temperature to avoid lithiation at undesired positions and to maintain the integrity of the bromine substituent.
  • Trimethylsilyl protection enhances the molecule’s stability and modulates its reactivity, particularly in cross-coupling reactions.
  • Boc protection is reversible under acidic conditions, allowing for subsequent deprotection when needed.
  • Purity of reagents and solvents significantly affects yields and reproducibility.
  • The overall synthetic route provides a compound with purity around 97%, suitable for further synthetic applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate?

The synthesis typically involves sequential functionalization of the indole scaffold:

Protection : The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaH) to form the Boc-protected intermediate .

Bromination : Electrophilic bromination at the C-4 position using N-bromosuccinimide (NBS) or Br₂ in a polar solvent (e.g., DMF or DCM) .

Silylation : Introduction of the trimethylsilyl (TMS) group at C-2 via palladium-catalyzed coupling (e.g., Kumada or Negishi reactions) or direct lithiation followed by quenching with chlorotrimethylsilane .

Q. Key Considerations :

  • Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent deprotection or side reactions.
  • Reaction monitoring via TLC or LC-MS ensures intermediate purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., downfield shifts for bromine at ~7.5 ppm in ¹H NMR, Boc carbonyl at ~165 ppm in ¹³C NMR).
    • DEPT-135 : Differentiates CH₃ (TMS group) from quaternary carbons.
  • IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsional parameters) using software like SHELXL and ORTEP .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

X-ray diffraction provides:

  • Bond Lengths :
    • C-Br: ~1.90 Å (indicative of single-bond character).
    • Si-C: ~1.87 Å (consistent with TMS substitution).
  • Angles :
    • C-Si-C: ~109.5° (tetrahedral geometry around Si).
    • Torsional angles (e.g., C6-O1-N1-C5: −0.5° to 179.3°) confirm planarity or distortion in the indole ring .

Q. Software Tools :

  • SHELX Suite : Refines anisotropic displacement parameters to distinguish positional disorder .
  • ORTEP-3 : Visualizes thermal ellipsoids, aiding in steric bulk analysis (e.g., tert-butyl vs. TMS groups) .

Q. How should researchers address discrepancies between computational and experimental NMR data?

Validate Computational Models :

  • Compare DFT-predicted chemical shifts (e.g., GIAO method) with experimental ¹H/¹³C NMR. Adjust solvent effects (PCM model) or exchange-correlation functionals (B3LYP vs. M06-2X) .

Experimental Cross-Check :

  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Reconcile anomalies (e.g., unexpected downfield shifts) with crystallographic data to rule out conformational artifacts .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Steric Effects : The tert-butyl group directs electrophiles to less hindered positions (e.g., C-5/C-7 over C-3).
  • Electronic Effects : TMS activates C-2 for nucleophilic attack, while bromine at C-4 facilitates Suzuki-Miyaura couplings.
  • Case Study : Pd(PPh₃)₄-mediated coupling with arylboronic acids selectively functionalizes C-4 bromine, achieving >80% yield in THF/H₂O .

Q. What methodological considerations are critical for reproducing high-yield syntheses?

Parameter Optimal Conditions Impact
Temperature −78°C (lithiation); 0–25°C (Boc protection)Prevents side reactions (e.g., dehalogenation)
Solvent Anhydrous THF/DCMMaintains Boc group integrity
Catalyst Pd₂(dba)₃/XPhos (for coupling)Enhances TMS group stability
Workup Silica gel chromatographyRemoves unreacted NBS or Boc anhydride

Q. How can researchers validate the purity of intermediates during synthesis?

  • HPLC-MS : Quantifies residual starting materials (e.g., unreacted indole) with a C18 column and acetonitrile/water gradient.
  • Elemental Analysis : Confirms stoichiometry (e.g., Br and Si content within ±0.3% of theoretical) .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

  • The indole NH (if deprotected) forms weak C–H∙∙∙O bonds with carbonyl groups (distance ~3.0 Å), stabilizing layered structures.
  • TMS groups create hydrophobic pockets, reducing solubility in polar solvents. Graph-set analysis (e.g., R₂²(8) motifs) maps these interactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-Term : Stable at −20°C in amber vials (degradation <5% over 6 months).
  • Long-Term : Hydrolysis of Boc group occurs in humid environments (t₁/₂ ~1 year at 25°C). Store under N₂ with molecular sieves .

Q. What are the implications of steric effects on reaction scalability?

  • Microscale : High dilution (~0.01 M) minimizes steric clashes during silylation.
  • Macroscale : Switch to flow chemistry for improved mixing and heat transfer, maintaining yields >75% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate

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